3-(Ethoxymethyl)-4-methylpyrrolidin-1-amine
Description
Systematic Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic nomenclature of 3-(Ethoxymethyl)-4-methylpyrrolidin-1-amine follows International Union of Pure and Applied Chemistry conventions, providing a precise description of the molecular structure and substitution pattern. The compound name indicates a pyrrolidine ring system with specific substitutions at defined positions, where the ethoxymethyl group occupies the 3-position and a methyl group is located at the 4-position of the five-membered nitrogen-containing heterocycle. The primary amine functionality attached to the nitrogen atom of the pyrrolidine ring completes the structural designation, establishing this compound as a substituted pyrrolidine derivative with potential biological significance.
Chemical Abstracts Service registry analysis confirms the compound's unique identification under number 2097999-75-0, which serves as the definitive chemical identifier for this specific molecular structure. This registry number distinguishes the compound from closely related structural analogs, such as 3-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-amine bearing Chemical Abstracts Service number 2098126-06-6, which contains an additional propylamine chain extending from the pyrrolidine nitrogen. The systematic nomenclature specificity becomes particularly important when considering the broader family of ethoxymethyl-substituted pyrrolidine derivatives, as each substitution pattern yields distinct chemical and physical properties.
The nomenclature analysis reveals that the compound belongs to the broader classification of pyrrolidine derivatives, which are known for their conformational flexibility and biological activity profiles. The specific substitution pattern creates a chiral center at the 4-position due to the methyl substituent, while the ethoxymethyl group at the 3-position introduces additional conformational complexity through its flexible ethoxy chain. This substitution pattern distinguishes the compound from other pyrrolidine derivatives and contributes to its unique three-dimensional structure and potential pharmacological properties.
Properties
IUPAC Name |
3-(ethoxymethyl)-4-methylpyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-3-11-6-8-5-10(9)4-7(8)2/h7-8H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAKZFNFPJXTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Ethoxymethyl)-4-methylpyrrolidin-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyrrolidine Ring : A five-membered ring containing nitrogen.
- Ethoxymethyl Group : An ethoxy group attached to a methylene bridge, enhancing solubility and bioavailability.
- Methyl Substitution : A methyl group on the pyrrolidine ring that may influence its pharmacological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, modulating metabolic pathways.
- Receptor Modulation : The compound could bind to specific receptors, influencing cellular signaling cascades.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against pathogenic microorganisms.
Antimicrobial Effects
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against strains such as E. coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 62.5 to 78.12 µg/mL .
Anticancer Properties
In vitro studies have demonstrated that certain derivatives possess antiproliferative effects against cancer cell lines, including HeLa and A549 cells. The IC50 values for these compounds were recorded at approximately 226 µg/mL for HeLa and 242.52 µg/mL for A549 .
Case Studies
- Antibacterial Activity :
- Anticancer Screening :
Data Tables
| Biological Activity | Target Organism | MIC (µg/mL) | IC50 (µg/mL) |
|---|---|---|---|
| Antibacterial | E. coli | 62.5 | - |
| Antibacterial | S. aureus | 78.12 | - |
| Anticancer | HeLa | - | 226 |
| Anticancer | A549 | - | 242.52 |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between 3-(Ethoxymethyl)-4-methylpyrrolidin-1-amine and related compounds:
Physicochemical Properties
- Lipophilicity (logP): The ethoxymethyl group in the target compound likely confers moderate lipophilicity (estimated logP ~1.5–2.0), comparable to the methoxymethyl analog in but lower than the halogenated pyrazole in (logP >2.5 due to Cl). The dimethylamino group in increases polarity, reducing logP (<1.0).
Solubility :
Melting Points :
- N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine has a melting point of 104–107°C, suggesting crystalline stability. Pyrrolidine derivatives typically have lower melting points (<100°C) due to conformational flexibility.
Preparation Methods
Reductive Amination
Reductive amination is a widely used method for synthesizing chiral amines, including substituted pyrrolidines. The process typically involves:
- Starting from a prochiral carbonyl compound (e.g., 3-(ethoxymethyl)-4-methylpyrrolidin-1-one or related ketone)
- Reaction with ammonia or amine sources under reductive conditions
- Use of catalysts such as Pd-C, Raney Nickel, or Lewis acids to facilitate reduction and amination
- The use of Lewis acids such as Yb(OAc)3 or Ce(OAc)3 enhances diastereoselectivity by promoting in situ cis- to trans-ketimine isomerization, leading to improved stereochemical outcomes.
- Reductive amination under hydrogen atmosphere with Pd-C catalyst yields chiral amines with high enantiomeric excess (up to 85-90% ee) and good yields.
- Reaction conditions such as temperature, pressure, and solvent choice critically influence the yield and stereoselectivity.
Alkylation of Pyrrolidine Derivatives
Alkylation involves:
- Starting from 4-methylpyrrolidin-1-amine or its derivatives
- Introduction of the ethoxymethyl group via alkyl halides (e.g., ethoxymethyl iodide)
- Quaternization followed by reduction steps to yield the target amine
- Formation of quaternary ammonium salts by reaction of pyrrolidine amines with alkyl iodides at ambient temperature
- Reduction using sodium metal in liquid ammonia at low temperatures (-78°C)
- Work-up and purification by column chromatography to isolate the desired amine in high yield (up to 90% GC yield)
Biocatalytic Synthesis Using Transaminases
Biocatalysis offers an environmentally friendly and stereoselective approach:
- Immobilized whole-cell biocatalysts with (R)-transaminase activity can convert prochiral ketones to enantiopure amines.
- This method achieves high conversion (88–89%) and excellent enantiomeric excess (>99% ee) for the (R)-enantiomer.
- The (S)-enantiomer can be obtained by kinetic resolution of racemic mixtures.
Biocatalytic methods are particularly valuable for producing drug-like chiral amines with high stereochemical purity.
Multi-step Diastereoselective Functionalization
Advanced synthetic routes involve:
- Diastereoselective organocerium additions to hydrazone derivatives of 1-amino-2-ethoxymethyl-pyrrolidine
- Proline-catalyzed α-aminooxylation and α-amination strategies
- Hydrogenation of α,β-disubstituted nitroalkenes with rhodium and chiral phosphorus ligands
- Sharpless asymmetric dihydroxylation of olefins as key steps to introduce stereochemistry
These multi-step approaches enable fine control over stereochemistry but are more complex and time-consuming.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Advantages | Limitations |
|---|---|---|---|---|---|
| Reductive Amination | Pd-C, H2, Yb(OAc)3, MeOH/THF, 50-110 mol % | 70–90 | 85–90% | High yield, good stereoselectivity | Requires catalyst and H2 gas |
| Alkylation + Reduction | Alkyl iodide, Na metal, liquid NH3, -78°C | Up to 90 (GC yield) | Not always specified | Simple reagents, high yield | Low temperature, hazardous reagents |
| Biocatalytic Transaminase Method | Immobilized (R)-transaminase, ketone substrate | 88–89 | >99% | Environmentally friendly, high ee | Requires biocatalyst optimization |
| Multi-step Diastereoselective | Organocerium reagents, chiral ligands, hydrogenation | Variable (moderate) | High (depending on step) | Excellent stereochemical control | Multi-step, complex synthesis |
Research Findings and Notes
- The reductive amination approach benefits from the addition of catalytic Lewis acids, which increase diastereoselectivity by facilitating ketimine isomerization.
- Alkylation followed by reduction in liquid ammonia is a classical method that provides good yields but involves handling reactive sodium metal and cryogenic conditions.
- Biocatalytic methods are gaining prominence due to their mild conditions, high stereoselectivity, and sustainability, though they require specific enzyme availability and immobilization techniques.
- Multi-step stereoselective methods provide access to enantiopure compounds but are less practical for large-scale synthesis due to complexity and time.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(Ethoxymethyl)-4-methylpyrrolidin-1-amine to maximize yield?
- Methodological Answer : Synthesis optimization involves solvent selection, catalyst use, and purification. Dry solvents like acetonitrile () reduce side reactions. Catalysts such as copper(I) bromide (e.g., in Ullmann-type couplings) improve alkylation efficiency . Refluxing ethanol () or controlled temperatures (~35°C, ) enhance reaction rates. Purification via recrystallization (acetonitrile/ethanol) or column chromatography (ethyl acetate/hexane gradients) ensures high yields .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify NH stretches (~3298 cm⁻¹ for amines) and ether (C-O-C) bonds (~1100 cm⁻¹) .
- NMR : H NMR detects ethoxymethyl protons (δ ~3.5–4.0 ppm for OCH₂CH₃) and pyrrolidine ring protons (δ ~2.5–3.5 ppm). C NMR confirms quaternary carbons and substituent positions .
- HRMS : Validate molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
Q. What purification methods ensure high purity of the target compound?
- Methodological Answer : Recrystallization from acetonitrile or ethanol removes polar impurities (). Chromatography (silica gel, ethyl acetate/hexane) resolves non-polar byproducts . HPLC (≥95% purity, ) is critical for pharmacological studies.
Advanced Research Questions
Q. How to address regioselectivity challenges in the alkylation of pyrrolidine derivatives?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Use bulky bases (e.g., cesium carbonate, ) to direct alkylation to less hindered sites. Computational modeling (DFT) predicts reactive sites by analyzing electron density and transition states. Protecting groups (e.g., Boc) can block undesired positions .
Q. What strategies resolve contradictory spectral data when characterizing pyrrolidine derivatives?
- Methodological Answer : Conflicting NMR/IR data may arise from tautomerism or impurities. Use 2D NMR (e.g., HSQC, COSY) to assign proton-carbon correlations and detect hidden peaks . X-ray crystallography provides unambiguous structural confirmation (e.g., ’s melting point and HRMS cross-validation).
Q. How to analyze reaction mechanisms in the formation of ethoxymethyl substituents on pyrrolidine rings?
- Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., O in ethoxymethyl groups) to track bond formation. Intermediate trapping (quenching at low temperatures, ) identifies transient species. Kinetic profiling under varying temperatures/pH reveals rate-determining steps .
Q. How do steric and electronic effects influence the stereochemical outcome of pyrrolidine derivatives?
- Methodological Answer : Chiral catalysts (e.g., Evans’ oxazaborolidines) or enantiopure starting materials control stereochemistry. For example, (3R,4S)-configured pyrrolidines ( ) require chiral auxiliaries or asymmetric hydrogenation. Solvent polarity (e.g., DMSO vs. dichloromethane) may stabilize specific transition states .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported yields for similar synthetic routes?
- Methodological Answer : Yield variations often stem from reagent purity or subtle condition changes (e.g., drying solvents vs. ambient moisture). Reproduce reactions with strict anhydrous protocols () and compare byproduct profiles via GC-MS. Statistical Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, ) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | (Pyrazolo-Pyrimidine) | (Pyrrolidine Synthesis) |
|---|---|---|
| Solvent | Dry acetonitrile | DMSO/Ethanol |
| Catalyst | None | Copper(I) bromide |
| Reaction Time | 2 days | 10 hours (reflux) |
| Yield | 17.9–68% | 68% (optimized) |
| Purification | Recrystallization | Column chromatography |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
